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Introduction

Pokeweed Antiviral Protein (PAP) is a ribosome-inactivating protein (RIP) isolated from the
leaves of Phytolacca americana. It exhibits broad-spectrum antiviral activity, including potent
inhibition of Human Immunodeficiency Virus (HIV).[1][2][3] PAP's primary mechanism of action
involves its N-glycosidase activity, which removes a specific adenine residue from the
sarcin/ricin loop of the large ribosomal RNA (rRNA), leading to an irreversible inhibition of
protein synthesis.[4] In the context of HIV, research has revealed a more nuanced and specific
antiviral mechanism, making PAP a subject of significant interest in the development of novel
anti-retroviral therapies.[1][5]

This document provides detailed application notes and experimental protocols for the use of
PAP in HIV research, targeting researchers, scientists, and professionals in drug development.

Mechanism of Anti-HIV Action
PAP inhibits HIV replication through a multi-faceted approach:

o Depurination of HIV-1 RNA: PAP directly targets and depurinates viral RNA.[2] Specifically, it
has been shown to remove adenine and guanine bases from the rev open reading frame of
HIV-1 mRNA.[1][4][5][6] This action inhibits the translation of the Rev protein, which is crucial
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for the transport of unspliced and singly spliced viral RNAs from the nucleus to the
cytoplasm.[1][4][5][6] The disruption of Rev function leads to an accumulation of multiply
spliced viral RNAs at the expense of full-length and singly spliced transcripts, thereby
reducing the production of structural proteins and new viral particles.[1][4][5][6]

« Inhibition of Viral Protein Synthesis: By depurinating ribosomal RNA, PAP can halt overall
protein synthesis in infected cells, thereby preventing the production of viral proteins
necessary for replication and assembly.[4]

e Modulation of Cellular Signaling Pathways: PAP has been shown to activate cellular stress-
activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and
p38 mitogen-activated protein kinase (MAPK) pathways.[3] Additionally, PAP can activate the
ERK1/2 MAPK pathway, which leads to the phosphorylation of the HIV-1 p17 matrix protein.
[7] While this can paradoxically increase the infectivity of individual viral particles, the overall
viral production is significantly reduced.[7]

Quantitative Data on Anti-HIV Activity of PAP

The following table summarizes the quantitative data on the anti-HIV-1 activity of various forms
of Pokeweed Antiviral Protein.
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PAP
Isoform/Conju  IC50 (nM) Cell Type Virus Strain Reference
gate

Human
Peripheral Blood -

PAP-| 17 Not Specified [2]
Mononuclear

Cells (PBMCs)

Human
Peripheral Blood B

PAP-II 25 Not Specified [2]
Mononuclear

Cells (PBMCs)

Human
Peripheral Blood N

PAP-1II 16 Not Specified [2]
Mononuclear

Cells (PBMCs)

~1000-fold less

PAP
] potent than CD4+ T cells HIV-1 [3]
(unconjugated) )
conjugated
PAP-antiCD4 ]
) picomolar range CD4+ T cells HIV-1 [3]
Conjugate
Zidovudine
TXU (anti-CD7)- - (AZT)-sensitive
<100 pM Not Specified .
PAP and -resistant
HIV-1 isolates
PAP 14+2 Human Sperm HIV-1 (p24) [8]

Experimental Protocols
Purification of Pokeweed Antiviral Protein (PAP) from
Phytolacca americana Leaves

This protocol describes a general method for the purification of PAP.
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Materials:

Fresh spring leaves of Phytolacca americana

Extraction Buffer: 0.1 M KCI, 10 mM Tris-HCI (pH 7.6), 1 mM EDTA
Ammonium sulfate

Dialysis tubing (10 kDa MWCO)

CM-Cellulose resin

Column Buffer A: 10 mM Sodium Phosphate (pH 6.5)

Column Buffer B: 10 mM Sodium Phosphate (pH 6.5), 1 M NaCl
Spectrophotometer

SDS-PAGE equipment and reagents

Procedure:

Extraction:
1. Homogenize fresh pokeweed leaves in ice-cold Extraction Buffer (1:3 w/v).

2. Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at
4°C.

3. Collect the supernatant.
Ammonium Sulfate Precipitation:

1. Slowly add solid ammonium sulfate to the supernatant to 30% saturation while stirring at
4°C.

2. Centrifuge at 10,000 x g for 20 minutes and discard the pellet.

3. Increase the ammonium sulfate concentration of the supernatant to 80% saturation.
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4. Centrifuge at 10,000 x g for 20 minutes and collect the pellet.
» Dialysis:

1. Resuspend the pellet in a minimal volume of Column Buffer A.

2. Dialyze extensively against Column Buffer A at 4°C with several buffer changes.
e lon-Exchange Chromatography:

1. Load the dialyzed protein solution onto a CM-Cellulose column pre-equilibrated with
Column Buffer A.

2. Wash the column with Column Buffer A until the absorbance at 280 nm returns to baseline.
3. Elute the bound proteins with a linear gradient of 0-1 M NaCl (Column Buffer B).

4. Collect fractions and monitor the protein concentration by measuring the absorbance at
280 nm.

e Analysis and Storage:
1. Analyze the fractions for the presence of PAP (a ~29 kDa protein) using SDS-PAGE.

2. Pool the fractions containing pure PAP, dialyze against a suitable storage buffer (e.g.,
PBS), and determine the protein concentration.

3. Store the purified PAP at -80°C.

HIV-1 p24 Antigen Capture ELISA

This protocol is for quantifying HIV-1 replication by measuring the concentration of the p24
capsid protein in cell culture supernatants.

Materials:
e HIV-1 p24 ELISA kit (commercial kits are widely available)

e Cell culture supernatants from HIV-1 infected cells treated with PAP
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e Recombinant HIV-1 p24 standard

e 96-well microplate reader

Procedure:

o Plate Preparation:
1. Use a 96-well plate pre-coated with a monoclonal anti-HIV-1 p24 antibody.
2. Wash the wells 3-5 times with the provided wash buffer.

o Standard Curve Preparation:

1. Prepare a serial dilution of the recombinant HIV-1 p24 standard in culture medium to
generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).

o Sample Incubation:

1. Add 100 pL of standards and cell culture supernatants (in duplicate or triplicate) to the
appropriate wells.

2. Include a negative control (uninfected cell supernatant or culture medium).
3. Incubate the plate for 1-2 hours at 37°C.

e Detection:
1. Wash the wells as in step 1.

2. Add 100 pL of the biotinylated anti-p24 detection antibody to each well and incubate for 1
hour at 37°C.

3. Wash the wells.

4. Add 100 pL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at
room temperature.

5. Wash the wells.
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» Signal Development and Measurement:
1. Add 100 pL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
2. Stop the reaction by adding 100 uL of stop solution.
3. Read the absorbance at 450 nm using a microplate reader.
o Data Analysis:
1. Subtract the background absorbance from all readings.

2. Generate a standard curve by plotting the absorbance values against the known
concentrations of the p24 standards.

3. Determine the concentration of p24 in the samples by interpolating from the standard

curve.

4. Calculate the percentage of inhibition of p24 production in PAP-treated samples compared
to untreated controls.

MTT Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of PAP on host cells (e.g., PBMCs or T-cell lines).
Materials:

o Target cells (e.g., PBMCs, Jurkat cells)

o Complete culture medium

» PAP stock solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

e 96-well plate
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» Microplate reader

Procedure:

o Cell Seeding:

1. Seed cells in a 96-well plate at a density of 1 x 10"5 to 5 x 10”5 cells/well in 100 pL of
complete culture medium.

e Treatment:

1. Prepare serial dilutions of PAP in culture medium.

2. Add 100 pL of the PAP dilutions to the wells. Include a vehicle control (medium with the
same concentration of the solvent used for PAP) and an untreated control (medium only).

3. Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

e MTT Incubation:

1. Add 20 pL of MTT solution to each well.

2. Incubate the plate for 2-4 hours at 37°C.

e Formazan Solubilization:

1. Centrifuge the plate (for suspension cells) and carefully remove the medium.

2. Add 150 pL of solubilization solution to each well to dissolve the formazan crystals.

3. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.

e Absorbance Measurement:

1. Read the absorbance at 570 nm using a microplate reader.

o Data Analysis:
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1. Calculate the percentage of cell viability for each PAP concentration relative to the
untreated control.

2. Plot the cell viability against the PAP concentration to determine the 50% cytotoxic
concentration (CC50).

Colorimetric Reverse Transcriptase (RT) Assay

This protocol measures the activity of HIV-1 reverse transcriptase, providing another method to
quantify viral replication.

Materials:
o Colorimetric RT assay kit (commercial kits are available)
o Cell culture supernatants
e 96-well microplate reader
Procedure:
e Sample Preparation:
1. Clarify cell culture supernatants by centrifugation to remove cellular debris.
e RT Reaction:

1. In a 96-well plate, add the reaction mixture containing a poly(A) template, oligo(dT) primer,
and dNTPs (including biotin-dUTP and DIG-dUTP).

2. Add the cell culture supernatants to the wells.

3. Incubate at 37°C for 1-2 hours to allow for the synthesis of the biotin- and DIG-labeled
DNA.

e Detection:

1. Transfer the reaction products to a streptavidin-coated 96-well plate and incubate to allow
the biotinylated DNA to bind.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

2. Wash the wells to remove unbound components.
3. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.

4. Wash the wells.

o Signal Development and Measurement:

1. Add a colorimetric HRP substrate (e.g., TMB or ABTS) and incubate.

2. Stop the reaction with a stop solution.

3. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
e Data Analysis:

1. Quantify RT activity by comparing the absorbance of the samples to a standard curve
generated with a known amount of recombinant HIV-1 RT.

2. Calculate the percentage of inhibition of RT activity in PAP-treated samples compared to
untreated controls.

Visualizations
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Caption: Mechanism of PAP's anti-HIV activity.
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Caption: PAP-induced signaling pathways in HIV-infected cells.
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Caption: Experimental workflow for evaluating PAP's anti-HIV activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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